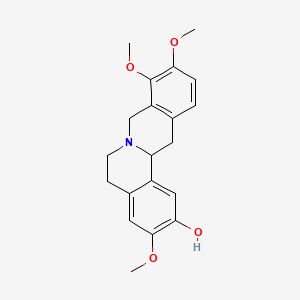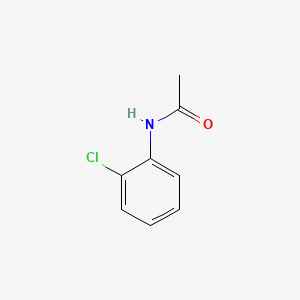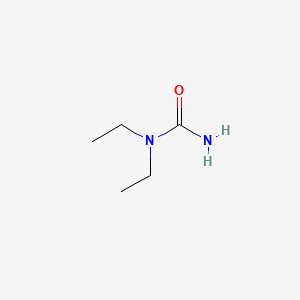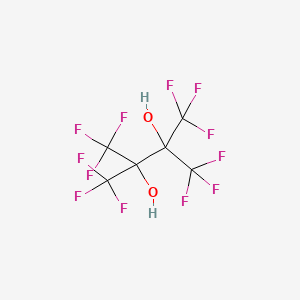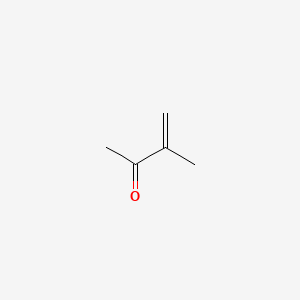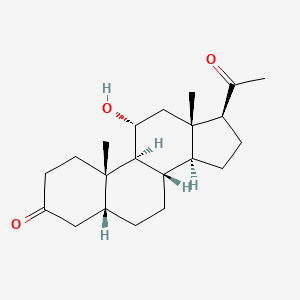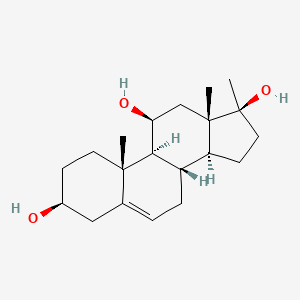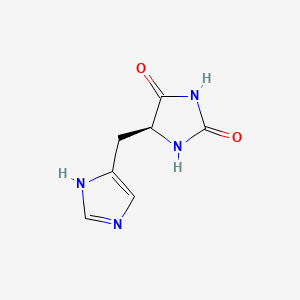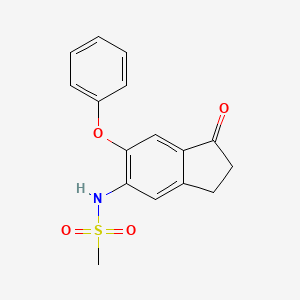
5-Methylsulfonylamino-6-phenoxy-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It was initially developed by Novartis Pharma AG and has shown potent anti-inflammatory activity in various animal models . This compound is particularly notable for its excellent gastrointestinal tolerability, making it a promising candidate for treating inflammatory conditions without causing gastrointestinal side effects .
Preparation Methods
The synthesis of CGP-28237 involves several steps :
Acetylation: 5-aminoindane is acetylated with acetic anhydride to form N-(5-indanyl)acetamide.
Nitration: The acetamide is nitrated with nitric acid in glacial acetic acid to yield N-(6-nitro-5-indanyl)acetamide.
Hydrolysis: The nitrated product is hydrolyzed with hydrochloric acid to produce 6-nitro-5-indanylamine.
Sandmeyer Reaction: The nitroamine undergoes a Sandmeyer reaction with nitrous acid and copper(I) bromide/sodium bromide in hydrobromic acid to form 6-nitro-5-bromoindane.
Phenol Reaction: The bromoindane reacts with phenol in the presence of potassium carbonate and copper(I) chloride in pyridine to yield 6-nitro-5-phenoxyindane.
Reduction and Mesylation: The phenoxyindane is reduced using Raney nickel to form 5-amino-6-phenoxy-1-indanone, which is then mesylated with mesyl chloride to produce CGP-28237.
Chemical Reactions Analysis
CGP-28237 undergoes various chemical reactions :
Oxidation: The compound can be oxidized using chromium trioxide to yield different indanone derivatives.
Reduction: Reduction of the nitro group using Raney nickel results in the formation of amino derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include acetic anhydride, nitric acid, hydrochloric acid, nitrous acid, copper(I) bromide, sodium bromide, hydrobromic acid, potassium carbonate, copper(I) chloride, pyridine, Raney nickel, and mesyl chloride .
Scientific Research Applications
CGP-28237 has been extensively studied for its anti-inflammatory properties . It has shown efficacy in reducing inflammation in animal models of arthritis and other inflammatory conditions. The compound inhibits the formation of prostaglandins and other inflammatory mediators, making it a potential therapeutic agent for treating rheumatic diseases and other inflammatory disorders .
In addition to its anti-inflammatory effects, CGP-28237 has been investigated for its potential use in treating autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis . The compound’s ability to suppress interleukin-1-induced acute phase response indicates its potential in modulating immune responses .
Mechanism of Action
CGP-28237 exerts its anti-inflammatory effects by inhibiting cyclooxygenase enzymes, specifically cyclooxygenase-2 (COX-2) . This inhibition reduces the production of prostaglandins, which are key mediators of inflammation . The compound also affects arachidonate metabolism in gastrointestinal tissue, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
CGP-28237 belongs to a class of indanone derivatives that exhibit anti-inflammatory activity . Similar compounds include:
CGP-28238: Another indanone derivative with similar anti-inflammatory properties.
Nimesulide: A sulfonanilide that also inhibits COX-2 and has anti-inflammatory effects.
1,2,4-Triazine Derivatives: These compounds act as COX-2 inhibitors and have been studied for their anti-inflammatory and antioxidant activities.
Compared to these compounds, CGP-28237 is unique in its excellent gastrointestinal tolerability and potent anti-inflammatory activity .
Properties
CAS No. |
75360-85-9 |
|---|---|
Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-(1-oxo-6-phenoxy-2,3-dihydroinden-5-yl)methanesulfonamide |
InChI |
InChI=1S/C16H15NO4S/c1-22(19,20)17-14-9-11-7-8-15(18)13(11)10-16(14)21-12-5-3-2-4-6-12/h2-6,9-10,17H,7-8H2,1H3 |
InChI Key |
BVWQEBWCUCGHHZ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3 |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C2C(=C1)CCC2=O)OC3=CC=CC=C3 |
| 75360-85-9 | |
Synonyms |
5-methylsulfonylamino-6-phenoxy-1-indanone CGP 28237 CGP-28237 ZK 34228 ZK-34228 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine](/img/structure/B1203164.png)
![2-[benzyl-[[2-chloro-5-(2,4-diamino-6-ethylpyrimidin-5-yl)phenyl]diazenyl]amino]ethyl acetate](/img/structure/B1203165.png)
![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

